molecular formula C8H7ClN4 B2711529 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine CAS No. 1503746-05-1

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B2711529
CAS No.: 1503746-05-1
M. Wt: 194.62
InChI Key: NZMZFBFHNYJTPY-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic building block for the development of novel, potent, and selective kinase inhibitors. Recent research has demonstrated its use in constructing N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which exhibit potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a critical role in regulating the cell division cycle, and its aberrant activity is linked to various human cancers, including those of the ovary, breast, and lung . Inhibiting CDK2 is a promising strategy for developing new cancer treatments and overcoming resistance to CDK4/6 inhibitors . The structural motif of this compound allows it to be further functionalized, enabling researchers to explore structure-activity relationships and optimize drug-like properties. The molecular formula of the compound is C8H7ClN4 . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-4-(2-methylpyrazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-7(3-5-11-13)6-2-4-10-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMZFBFHNYJTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503746-05-1
Record name 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting kinase enzymes. Kinases play a vital role in cellular signaling pathways, and inhibitors of these enzymes have therapeutic potential in treating cancers and other diseases. For example, derivatives of 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Case Study: CDK Inhibition
A recent study highlighted the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines derived from this compound, demonstrating potent CDK2 inhibitory activity with a Ki value of 0.005 µM. These compounds exhibited selective antiproliferative effects against various cancer cell lines, indicating their potential as targeted cancer therapies .

Biological Studies

Enzyme Inhibition:
This compound has been studied for its role as an enzyme inhibitor. Research indicates that it can effectively inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders or cancers.

Mechanistic Insights:
In biological assays, this compound has shown the ability to modulate receptor functions, influencing biochemical pathways critical for cellular processes. For instance, studies have demonstrated that its derivatives can interfere with the phosphorylation of retinoblastoma protein, a key regulator of the cell cycle .

Materials Science

Organic Semiconductors:
The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors. Its electronic properties can be harnessed in creating advanced materials for electronic devices.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistrySynthesis of kinase inhibitorsPotent CDK2 inhibition (Ki = 0.005 µM)
Biological StudiesEnzyme inhibition and receptor modulationModulates phosphorylation pathways
Materials ScienceDevelopment of organic semiconductorsPotential use in electronic device fabrication

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and pyrazolyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of the pyrazole ring (4- vs. 5-yl) and additional substituents (e.g., 5-CH₃, 5-CF₃) significantly influence biological activity and synthetic pathways. For instance, 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives exhibit CDK2 inhibition, while thienopyrimidine analogs show anticonvulsant properties .
  • Core Modifications: Replacement of pyrimidine with thieno[3,2-d]pyrimidine enhances anticonvulsant efficacy, as seen in MES (maximal electroshock) and scMET (subcutaneous metrazol) models .
  • Linkage Type : Ether-linked pyrazole (e.g., 4-oxy-pyrazole in ) alters electronic properties and bioavailability compared to direct C–N bonds .

Biological Activity

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a chemical compound with the molecular formula C₈H₈ClN₅. It is characterized by a pyrimidine ring substituted at the 4-position with a 1-methyl-1H-pyrazole moiety and a chlorine atom at the 2-position. This unique structure suggests potential biological activity, particularly in medicinal chemistry and drug development.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound and its derivatives:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Derivatives of this compound have shown significant inhibitory effects on CDKs, suggesting their utility as anticancer agents. For example, modifications to the pyrazole ring can significantly influence binding affinity to CDKs, enhancing biological activity .
  • Antitumor Activity : Various pyrazole derivatives have been evaluated for their antitumor properties. For instance, compounds structurally related to this compound exhibited IC50 values indicating potent cytotoxicity against several cancer cell lines, including MCF7 and A549 .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds related to this compound:

  • Antitumor Efficacy : In one study, derivatives were screened against multiple cancer cell lines, showing varying degrees of cytotoxicity:
    • Compound A : IC50 = 3.79 µM against MCF7
    • Compound B : IC50 = 0.08 µM against NCI-H460 .
  • CDK Inhibition Studies : A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity with Ki values as low as 0.005 µM, indicating strong potential for cancer treatment .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-(1H-pyrazol-4-yl)pyrimidineSimilar substitution patternDifferent biological activity profiles
4-(1-Methyl-1H-pyrazol-3-yl)-2-chloropyrimidineSimilar chlorinated structureVaried kinase inhibition
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesDual pyrazole substituentsPotentially stronger inhibitors due to dual interactions

This table illustrates the diversity among compounds related to this compound, emphasizing how structural variations can lead to different biological activities.

Q & A

Q. What are the most effective synthetic routes for 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine derivatives with 1-methyl-1H-pyrazole under controlled conditions (e.g., using POCl₃ as a cyclizing agent at 120°C) can yield the target compound. Optimization involves adjusting solvent systems (e.g., EtOH/H₂O mixtures), stoichiometric ratios of reagents, and temperature gradients to improve regioselectivity and purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at ~750 cm⁻¹).
  • Single-crystal X-ray diffraction to resolve bond angles and planarity deviations (e.g., mean deviation of 0.034 Å from the pyrimidine plane observed in structurally similar compounds).
  • ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments .

Q. How can researchers address low yields during the coupling of pyrimidine and pyrazole moieties?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using excess pyrazole (1.5–2.0 equiv.) to drive the reaction.
  • Employing polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Introducing catalytic bases (e.g., NaHCO₃) to deprotonate the pyrazole nitrogen .

Advanced Research Questions

Q. What computational methods are suitable for predicting regioselectivity in pyrimidine-pyrazole coupling reactions?

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • High-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Recrystallization in non-polar solvents (e.g., hexane/EtOAc) to isolate pure isomers .

Q. What strategies improve the compound’s solubility for biological assays without altering its core structure?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility in aqueous buffers.
  • Prodrug derivatization : Introduce transient hydrophilic groups (e.g., phosphate esters) at the pyrimidine N1 position.
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins .

Q. How can researchers mitigate toxicity risks during in vitro handling of this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes produce structural isomers, and how can they be separated?

Isomerization occurs due to ambident nucleophilicity of pyrazole (attack at N1 vs. N2). Chromatographic separation (e.g., silica gel with hexane/EtOAc gradients) effectively isolates isomers. Confirm identity via X-ray crystallography or NOESY NMR .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS.
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light exposure.
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds .

Q. How can researchers leverage this compound as a scaffold for kinase inhibitor development?

Modify the pyrimidine core with pharmacophores targeting ATP-binding pockets:

  • Introduce hydrophobic substituents (e.g., CF₃) at position 5 for enhanced binding.
  • Replace chlorine with bioisosteres (e.g., fluorine) to improve metabolic stability.
  • Validate selectivity via kinase profiling assays (e.g., KinomeScan) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

Reconcile differences by:

  • Refining computational parameters (e.g., solvent model, basis set).
  • Assessing crystal packing effects (e.g., hydrogen bonding networks) that distort bond angles in solid-state structures .

Q. What statistical approaches are optimal for analyzing dose-response data in biological assays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values <0.05 .

Advanced Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalytic ligands?

Yes. The pyrimidine nitrogen atoms can coordinate to transition metals (e.g., Pd, Cu). Design MOFs by coupling with carboxylate linkers or explore catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What green chemistry principles apply to its large-scale synthesis?

  • Replace POCl₃ with less hazardous reagents (e.g., PCl₃ with ionic liquid catalysts).
  • Use microwave-assisted synthesis to reduce reaction time and energy consumption.
  • Employ water as a solvent for cyclization steps where feasible .

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